2',4'-Difluoroacetophenone oxime
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Overview
Description
2’,4’-Difluoroacetophenone oxime is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms attached to the acetophenone moiety, along with an oxime functional group. The molecular formula of 2’,4’-Difluoroacetophenone oxime is C8H7F2NO, and it has a molecular weight of 171.14 g/mol .
Preparation Methods
The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate as a catalyst. The reaction conditions are carefully controlled, with the pH adjusted to between 3 and 6, preferably around 4. After the reaction, the product is distilled using water vapor, followed by benzene extraction and reduced-pressure rectification to obtain the final compound .
Industrial production methods for 2’,4’-Difluoroacetophenone oxime are designed to be efficient and scalable. The process involves similar reaction conditions but is optimized for larger-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’,4’-Difluoroacetophenone oxime has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoroacetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparison with Similar Compounds
2’,4’-Difluoroacetophenone oxime can be compared with other similar compounds, such as:
2,4-Difluoroacetophenone: Lacks the oxime group, making it less reactive in certain biochemical applications.
2,4-Difluorobenzaldehyde oxime: Similar structure but with an aldehyde group instead of a ketone, leading to different reactivity and applications.
2,4-Difluorophenylhydrazone:
The uniqueness of 2’,4’-Difluoroacetophenone oxime lies in its combination of fluorine atoms and the oxime group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
149773-86-4 |
---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |
InChI Key |
OHLLRZWRSGPPIJ-WZUFQYTHSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=C(C=C1)F)F |
SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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